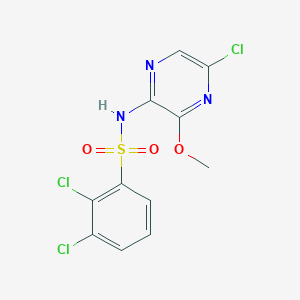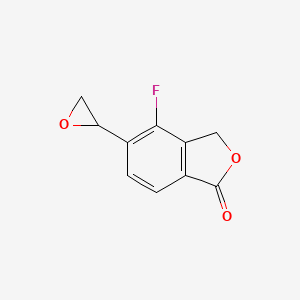
4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one is a synthetic organic compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a fluorine atom, an oxiranyl group, and a lactone ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one can be achieved through several methods. One common approach involves the oxidation of indane derivatives in subcritical water using molecular oxygen as an oxidant . This method is environmentally benign and does not require a catalyst. The reaction conditions typically involve temperatures between 100°C and 374°C under pressure, allowing the water to act as a solvent, reagent, and catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of subcritical water and molecular oxygen ensures a cost-effective and environmentally friendly process. The scalability of this method makes it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isobenzofuran-1,3-dione derivatives.
Reduction: Reduction reactions can convert the oxiranyl group to other functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Molecular oxygen and hydrogen peroxide are commonly used oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isobenzofuranones and isobenzofuran-1,3-diones, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one involves its interaction with molecular targets such as enzymes and receptors. The oxiranyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The fluorine atom enhances the compound’s stability and reactivity, making it a potent inhibitor in biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-fluoro-5-vinyl-3H-isobenzofuran-1-one: Similar in structure but with a vinyl group instead of an oxiranyl group.
5-fluoro-1(3H)-isobenzofuranone: Lacks the oxiranyl group and has different reactivity and applications.
Uniqueness
4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one is unique due to the presence of both a fluorine atom and an oxiranyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various fields of research and industrial applications.
Eigenschaften
Molekularformel |
C10H7FO3 |
|---|---|
Molekulargewicht |
194.16 g/mol |
IUPAC-Name |
4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H7FO3/c11-9-6(8-4-13-8)2-1-5-7(9)3-14-10(5)12/h1-2,8H,3-4H2 |
InChI-Schlüssel |
OFXBTSACWKYRSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)C2=C(C3=C(C=C2)C(=O)OC3)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
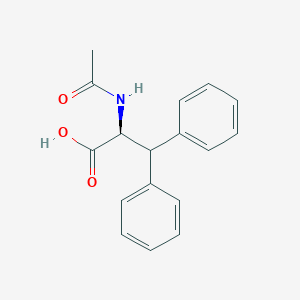
![2'-(Methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8718515.png)
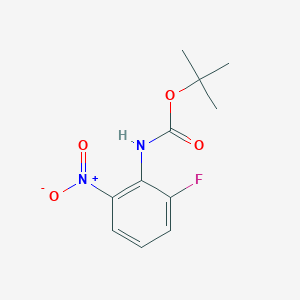
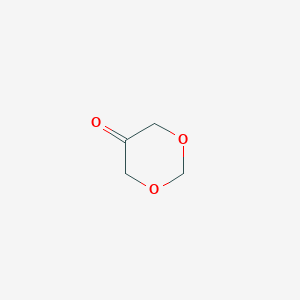
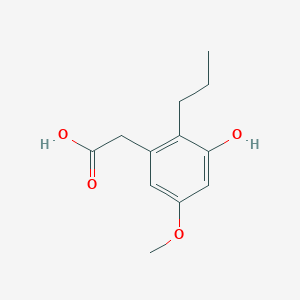
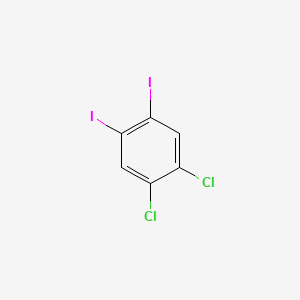
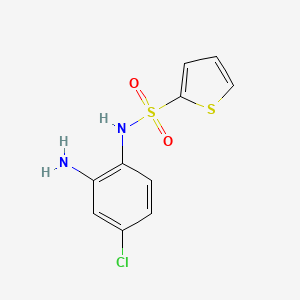
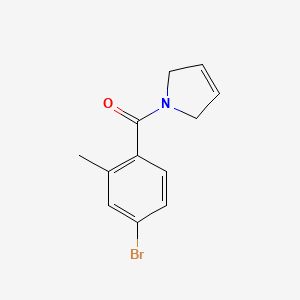
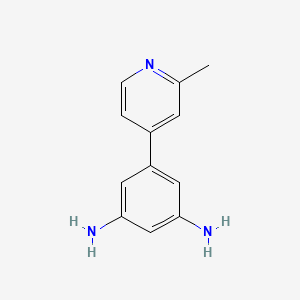

![2-Propenoic acid, 3-[4-(acetylamino)phenyl]-2-cyano-, methyl ester](/img/structure/B8718579.png)
![[4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl]methanol](/img/structure/B8718580.png)
![2H-Benz[e]1,3-oxazin-4(3H)-one, 2-trichloromethyl-](/img/structure/B8718581.png)
